molecular formula C16H12N2O3S B3006950 N-(benzo[d]thiazol-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 941924-79-4

N-(benzo[d]thiazol-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide

Cat. No.: B3006950
CAS No.: 941924-79-4
M. Wt: 312.34
InChI Key: MEBKHKTZNVEJTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(benzo[d]thiazol-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a synthetic small molecule designed for research purposes, featuring a 2,3-dihydrobenzo[b][1,4]dioxine scaffold linked to a benzothiazole moiety via a carboxamide bridge. This structural motif is of significant interest in medicinal chemistry, particularly in the investigation of enzyme inhibitors. The 2,3-dihydrobenzo[b][1,4]dioxine (benzodioxine) core is a privileged structure in drug discovery . Compounds based on this scaffold, especially carboxamide derivatives, have been identified as potent inhibitors of key enzymatic targets. For instance, a close structural analogue, 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide, was discovered as an inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1), a crucial enzyme in DNA repair pathways and a validated anticancer drug target . Furthermore, scaffold hopping from the benzodioxine structure to a 3,4-dihydro-2H-benzo[b][1,4]oxazine ring has led to the development of even more potent PARP1 inhibitors, demonstrating the high value of this chemical class in oncology research . Beyond oncology, the benzo[b][1,4]dioxine carboxamide structure is also utilized in other therapeutic areas, such as in the structure of Doxazosin Impurity 5, indicating its relevance in pharmaceutical analysis and quality control . Researchers can leverage this compound as a key intermediate or a lead structure for developing novel bioactive molecules, studying enzyme mechanisms, or conducting structure-activity relationship (SAR) studies. This product is intended for laboratory research use only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-(1,3-benzothiazol-5-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O3S/c19-16(14-8-20-12-3-1-2-4-13(12)21-14)18-10-5-6-15-11(7-10)17-9-22-15/h1-7,9,14H,8H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEBKHKTZNVEJTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)C(=O)NC3=CC4=C(C=C3)SC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(benzo[d]thiazol-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a heterocyclic compound with potential biological activities, particularly in the field of cancer research. This article reviews its synthesis, biological evaluation, and mechanisms of action based on diverse studies and findings.

Chemical Structure and Properties

The compound's molecular formula is C16H12N2O3S, with a molecular weight of 312.34 g/mol. It features a benzothiazole moiety linked to a dioxine structure, which is significant for its biological activity.

Anticancer Activity

Recent studies have indicated that derivatives of benzothiazole, including this compound, exhibit promising anticancer properties.

  • Mechanisms of Action :
    • The compound has been shown to induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle progression and mitochondrial pathways.
    • For example, compounds similar to this structure have demonstrated the ability to inhibit the growth of various cancer cell lines such as HepG2 (liver cancer) and MCF7 (breast cancer) with IC50 values ranging from 1.54 µM to 4.52 µM .
  • Case Studies :
    • In a study evaluating the anticancer activity of benzodioxole derivatives, one compound exhibited an IC50 value comparable to doxorubicin, indicating significant antiproliferative effects against Hep3B cells .
    • Another study highlighted that compounds with similar scaffolds showed dose-dependent inhibition in human cancer cell lines including prostate (PC3) and breast (MDA) cancers .

Cytotoxicity

The cytotoxic effects of this compound were evaluated against several human cancer cell lines:

Cell LineIC50 Value (µM)
HepG21.54
MCF74.52
A549 (Lung)Not specified
SK-MEL-2 (Skin)Not specified

These results suggest that the compound may selectively target cancer cells while exhibiting lower toxicity towards normal cells .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. The presence of the benzothiazole ring is crucial for its interaction with biological targets:

  • Substituents : Variations in substituents on the benzothiazole ring significantly impact the compound's potency and selectivity.
  • Docking Studies : Molecular docking studies have indicated that this compound interacts effectively with key proteins involved in cancer progression .

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Research has indicated that derivatives of benzo[d]thiazole compounds exhibit promising anticancer properties. For instance, compounds similar to N-(benzo[d]thiazol-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide have been evaluated for their ability to inhibit cancer cell proliferation. In particular, studies have highlighted their effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression .

1.2 JNK Inhibitors

The compound's structure has been linked to the inhibition of c-Jun N-terminal kinase (JNK), a critical pathway involved in cellular stress responses and cancer progression. High-throughput screening of related compounds has revealed that modifications in the benzo[d]thiazole moiety can enhance JNK inhibitory activity, suggesting a pathway for developing targeted therapies for diseases where JNK is implicated .

Antimicrobial Properties

2.1 Quorum Sensing Inhibition

Recent studies have explored the antimicrobial properties of compounds containing the benzo[d]thiazole structure. These compounds have demonstrated the ability to inhibit quorum sensing in bacteria such as Pseudomonas aeruginosa, which is crucial for biofilm formation and virulence. The synthesized derivatives showed varying degrees of antimicrobial activity with minimum inhibitory concentrations (MIC) indicating their potential as novel antimicrobial agents .

2.2 Broad-Spectrum Antimicrobial Activity

In addition to quorum sensing inhibition, derivatives of this compound have been evaluated for their broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The results showed effective inhibition at low concentrations, supporting their potential use in treating bacterial infections .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its efficacy. Variations in substituents on the benzothiazole ring and modifications in the dioxine structure can significantly affect biological activity. For example:

Modification Effect on Activity
Substituting nitro groups with carboxyl groupsDecreased JNK inhibition
Altering alkyl groups on the triazole ringEnhanced anticancer potency
Introducing thiol functionalitiesIncreased antimicrobial efficacy

These insights guide further synthetic efforts aimed at enhancing the therapeutic profiles of these compounds .

Case Studies

4.1 Case Study: JNK Inhibition

A study focusing on a series of benzo[d]thiazole derivatives assessed their ability to inhibit JNK pathways in cancer cells. The results indicated that specific structural modifications led to increased potency against cancer cell lines, highlighting the importance of SAR in drug design .

4.2 Case Study: Antimicrobial Efficacy

Another investigation examined a library of benzo[d]thiazole derivatives for their antimicrobial properties against Pseudomonas aeruginosa. Several compounds exhibited significant inhibitory effects on biofilm formation and bacterial growth, demonstrating their potential as new therapeutic agents against resistant bacterial strains .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare derivatives of N-(benzo[d]thiazol-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide?

  • Methodological Answer : Derivatives are synthesized via nucleophilic substitution or coupling reactions. For example, thiazole-5-yl derivatives are prepared using potassium tert-butoxide, cyanamide, and brominated ketones under reflux conditions (e.g., 2-bromo-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethanone). Yields vary (26–49%) depending on substituents and reaction optimization . Key intermediates like acyl chlorides are generated using thionyl chloride at 70–80°C .

Q. How are structural and purity characteristics of these compounds validated experimentally?

  • Methodological Answer : Nuclear magnetic resonance (¹H/¹³C NMR) and high-resolution mass spectrometry (HR-MS) are standard for structural confirmation. For instance, ¹H-NMR peaks at δ 7.32–6.93 ppm confirm aromatic protons in the dihydrodioxin moiety, while HR-MS matches theoretical molecular weights (e.g., 489.55 for C₂₅H₂₃N₅O₄S) . Purity is assessed via thin-layer chromatography (TLC) with chloroform:acetone (3:1) eluent .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of target compounds?

  • Methodological Answer : Factors include solvent polarity, temperature, and reagent stoichiometry. For example, using excess 1-(sec-butyl)piperazine (2.1 eq.) in DMF at 50°C enhances nucleophilic substitution efficiency. Lower yields (e.g., 26% for 12z) may result from steric hindrance or competing side reactions, necessitating iterative adjustment of reaction time and purification steps (e.g., column chromatography) .

Q. What strategies are used to evaluate biological activity and selectivity in enzyme inhibition studies?

  • Methodological Answer : In vitro assays against targets like the immunoproteasome (β1i/β5i subunits) quantify inhibition percentages (e.g., 25–36% at 20 µM). Selectivity is determined by comparing IC₅₀ values across isoforms. For example, N-(4-chlorophenethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide shows moderate β5i inhibition, suggesting scaffold-dependent selectivity .

Q. How can computational modeling guide the design of derivatives with enhanced target affinity?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) predicts binding poses in enzyme active sites. Comparative modeling of CDK9 inhibitors highlights the role of substituents (e.g., exo-norbornane groups) in improving hydrophobic interactions and selectivity over off-target kinases . Density functional theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to prioritize derivatives for synthesis .

Q. How do structural modifications (e.g., substituent variations) influence structure-activity relationships (SAR)?

  • Methodological Answer : Substituents on the thiazole or dihydrodioxin rings modulate activity. For example:

  • Electron-withdrawing groups (e.g., nitro in 5-nitrothiazol-2-yl) enhance electrophilicity, improving enzyme inhibition .
  • Bulkier groups (e.g., cyclopropane in 12e) reduce solubility but increase target binding affinity .
    SAR tables correlating substituents with IC₅₀ values are critical for rational design .

Data Contradiction and Resolution

Q. How can conflicting bioactivity data across studies be resolved?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell permeability, enzyme source). Cross-validation using orthogonal assays (e.g., SPR for binding kinetics vs. cellular viability assays) clarifies potency. For example, a compound showing 36% β5i inhibition in vitro but poor cellular activity may require prodrug modification to enhance bioavailability.

Q. What analytical techniques resolve ambiguities in structural elucidation (e.g., tautomerism or stereochemistry)?

  • Methodological Answer : X-ray crystallography (e.g., C12H9NO4S crystal structure ) unambiguously confirms regiochemistry. Dynamic NMR (variable temperature) identifies tautomeric equilibria, while chiral HPLC separates enantiomers for stereochemical analysis .

Tables for Key Data

Derivative Biological Target Inhibition (%) Key Substituent Reference
N-(4-chlorophenethyl)-dihydrodioxinImmunoproteasome β5i36% at 20 µM4-Chlorophenethyl
12z (methoxypyridinyl)CDK9IC₅₀ = 0.12 µM6-Methoxypyridin-3-yl
GPX4-IN-5GPX4IC₅₀ = 0.89 µM4-Fluoro-3,5-dimethoxyphenyl

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.